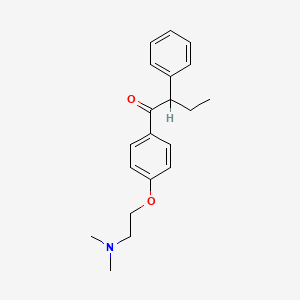

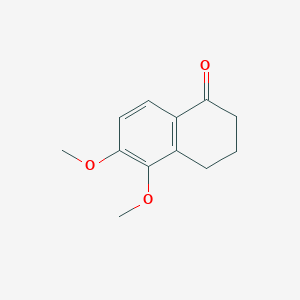

![molecular formula C10H11N3OS B1588445 [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine CAS No. 4871-25-4](/img/structure/B1588445.png)

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine

Vue d'ensemble

Description

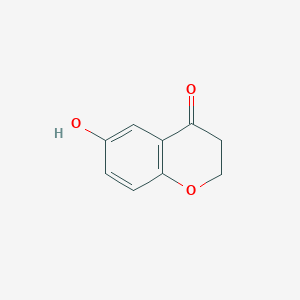

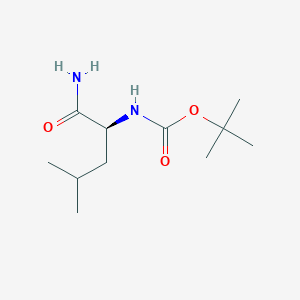

“[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine” is a chemical compound with the linear formula C11H12N2OS . It has a molecular weight of 220.295 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine” consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen, attached to a methoxyphenyl group . The exact three-dimensional structure and orientation of the molecule could not be found in the available resources.Physical And Chemical Properties Analysis

“[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine” has a molecular weight of 220.295 . The exact physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the current resources .Applications De Recherche Scientifique

Antifungal and Antibacterial Properties

- Antifungal Activity: [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine derivatives have shown promising anti-Candida activity. Studies reveal these derivatives, especially those with aliphatic chains or cycloaliphatic rings at N1-hydrazine and a 4-methyl/4-methoxyphenyl at C4 position of the thiazole nucleus, exhibit significant inhibitory activity against Candida spp., including Candida albicans and Candida glabrata (Carradori et al., 2013). Similar findings were observed in another study focusing on (4-(4-iodophenyl)-thiazol-2-yl)hydrazine derivatives (Secci et al., 2012).

- Antibacterial Activity: Various derivatives of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine, such as Schiff bases containing 2,4-disubstituted thiazole ring, have demonstrated moderate to good antibacterial activity. They have been found effective against bacterial strains like E. coli and Salmonella typhi, and some compounds also showed excellent anti-fungal activity (Bharti et al., 2010).

Anti-Cancer Properties

- Anti-Proliferative Effects: A series of thiazole compounds including derivatives of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine were synthesized and tested for their anti-cancer activity. These compounds exhibited anti-proliferative activity against breast cancer cells MCF7, suggesting their potential as anticancer agents (Sonar et al., 2020).

Other Applications

- DNA Binding and Cleavage: Certain copper(II) complexes of Schiff base ligands of arylidene-2-(4-(4-bromo/methoxy-phenyl)thiazol-2-yl) hydrazines have been synthesized and evaluated for their DNA cleavage activities. These complexes have shown significant nuclease activity, indicating their potential application in DNA interaction studies (Bharti et al., 2010).

Antimicrobial Activities

Some derivatives of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine have displayed antimicrobial activities against various bacterial and fungal strains. This includes derivatives synthesized from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, indicating their potential as antimicrobial agents (Sah et al., 2014).

Anticonvulsant Activity

Some 3-aryl-4-oxo-thiazolin-2-yl(4-ethoxy-3-methoxy)phenyl hydrazones synthesized from [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine have been evaluated for their anticonvulsant activity, with several derivatives providing protection against pentylenetetrazol-induced convulsions in mice (Dimri & Parmar, 1978).

Orientations Futures

The future directions for the study of “[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Thiazole derivatives have been studied for their potential as bioactive molecules, suggesting that “[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine” could also have interesting biological properties worth investigating .

Propriétés

IUPAC Name |

[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSBVOHLMZHINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410259 | |

| Record name | [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |

CAS RN |

4871-25-4 | |

| Record name | [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.